molecular formula C7H2BrClN2O4S B1415623 5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride CAS No. 1805020-80-7

5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride

Cat. No. B1415623
M. Wt: 325.52 g/mol
InChI Key: SWQISKZXRAKSJF-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride is a chemical compound with the following properties:



  • IUPAC Name : 5-bromo-2-cyano-4-nitrobenzenesulfonyl chloride

  • Molecular Formula : C<sub>7</sub>H<sub>2</sub>BrClN<sub>2</sub>O<sub>4</sub>S

  • Molecular Weight : 300.52 g/mol

  • Appearance : Solid compound

  • Storage Temperature : Ambient temperature

  • Safety Information :

    • Hazard Statements : H314 (Causes severe skin burns and eye damage)

    • Precautionary Statements : P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust or fumes), P280 (Wear protective gloves/eye protection)

    • Signal Word : Danger





Molecular Structure Analysis

The molecular structure of 5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride consists of a benzene ring with substituents. The bromine, cyano, and nitro groups are attached to the benzene ring, and the sulfonyl chloride functional group is also present. The arrangement of atoms and bonds determines its reactivity and properties.



Chemical Reactions Analysis

While specific reactions involving this compound were not explicitly documented in the retrieved papers, we can infer potential reactions based on its functional groups:



  • Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions.

  • Aromatic Substitution : The bromine and nitro groups make it susceptible to electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 86-88°C

  • Solubility : Soluble in organic solvents

  • Appearance : Solid, likely crystalline

  • Melting Point : Not specified in the retrieved data


Safety And Hazards


  • Corrosive : The compound can cause severe skin burns and eye damage.

  • Handling Precautions : Use protective equipment (gloves, eye protection) and work in a well-ventilated area.

  • Disposal : Follow proper disposal procedures for hazardous chemicals.


Future Directions

Further research is needed to explore the compound’s applications, potential derivatives, and novel reactions. Investigating its biological activity or catalytic properties could lead to exciting developments.


Please note that the information provided here is based on available data, and additional studies may yield more insights. For a more detailed analysis, consult peer-reviewed literature and scientific databases1.


properties

IUPAC Name

5-bromo-2-cyano-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-5-2-7(16(9,14)15)4(3-10)1-6(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQISKZXRAKSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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